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Abstract
CMX990 is a potent and specific inhibitor of the SARS-CoV-2 main protease (Mpro, also known

as 3CLpro), a critical enzyme for viral replication.[1][2] Its development has shown promise as

a therapeutic agent against COVID-19. A crucial aspect of preclinical drug development is the

thorough characterization of potential off-target effects to ensure a favorable safety profile. This

technical guide provides a comprehensive overview of the reported off-target screening of

CMX990 in various cellular models. The data indicates a high degree of selectivity for its

intended target with minimal engagement of a wide range of human kinases, proteases, ion

channels, and receptors at therapeutic concentrations.

Introduction
CMX990 is a peptidomimetic inhibitor designed to covalently bind to the catalytic cysteine

residue (Cys145) in the active site of the SARS-CoV-2 main protease.[1] This enzyme is

essential for the processing of viral polyproteins, making it an attractive target for antiviral

therapy. The specificity of a drug for its intended target is paramount to its safety and efficacy.

Off-target interactions can lead to unforeseen adverse effects, limiting the therapeutic window

of a compound. Therefore, extensive in vitro pharmacological profiling is a standard and critical

step in the preclinical evaluation of any new chemical entity. This guide summarizes the

publicly available data on the off-target profile of CMX990.
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On-Target Activity: Inhibition of SARS-CoV-2 Main
Protease
To understand the context of off-target effects, it is essential to first appreciate the on-target

activity of CMX990. The SARS-CoV-2 replication cycle involves the translation of viral RNA into

two large polyproteins, pp1a and pp1ab. The main protease is responsible for cleaving these

polyproteins at multiple sites to release functional viral proteins. By inhibiting this protease,

CMX990 effectively halts the viral replication process.
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Figure 1: SARS-CoV-2 Replication Cycle and CMX990's Point of Intervention.
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Off-Target Profiling in Cellular Models
CMX990 has been subjected to a series of industry-standard in vitro safety screening panels to

assess its potential for off-target interactions. These include a broad pharmacology screen, a

cardiac ion channel panel, and a human peptidase panel.

Broad Pharmacology Screen (Eurofins SafetyScreen44
Panel)
CMX990 was evaluated at a concentration of 10 µM against the Eurofins SafetyScreen44

panel, which comprises 44 common pharmacological targets, including receptors, ion channels,

transporters, and enzymes.[1][2] The results indicated no significant off-target activity, with no

individual target showing inhibition of greater than or equal to 50%.[1][2]

Experimental Protocol: The specific experimental protocols used for screening CMX990 are

proprietary to Eurofins. However, a general methodology for such screens is as follows:

Assay Principle: Radioligand binding assays are the primary format. A test compound

(CMX990) is incubated with a specific receptor, transporter, or ion channel preparation in the

presence of a radiolabeled ligand known to bind to the target. The ability of the test

compound to displace the radioligand is measured by quantifying the remaining radioactivity

bound to the target. For enzyme targets, the assay measures the inhibition of the enzyme's

catalytic activity.

Test Concentration: CMX990 was tested at a single concentration of 10 µM in duplicate.

Data Analysis: The results are expressed as the percentage of inhibition of the specific

binding of the radioligand or the percentage of inhibition of the control enzyme activity. A

threshold of ≥50% inhibition is typically considered a significant interaction warranting further

investigation.

Data Presentation: While the precise quantitative data for each of the 44 targets is not publicly

available, the reported outcome is summarized in the table below.
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Target Class Number of Targets
CMX990 (10 µM) - %
Inhibition

GPCRs 22 < 50%

Ion Channels 7 < 50%

Transporters 3 < 50%

Kinases 1 < 50%

Nuclear Receptors 2 < 50%

Other Enzymes 9 < 50%

Total 44 No significant hits (all < 50%)

Table 1: Summary of CMX990 Activity in the Eurofins SafetyScreen44 Panel.

A detailed list of the targets included in the Eurofins SafetyScreen44 panel is provided in the

appendix.

Cardiac Ion Channel Panel
To assess the potential for cardiotoxicity, CMX990 was tested against a panel of key cardiac

ion channels, including Nav1.5, Cav1.2, and hERG.[1][2] No significant inhibition was observed

for any of these channels at a concentration of 10 µM.[1][2]

Experimental Protocol: The specific protocols are proprietary, but these assays are typically

performed using automated patch-clamp electrophysiology on cell lines stably expressing the

human ion channels.

Assay Principle: Whole-cell currents are recorded in response to specific voltage protocols

designed to elicit channel activity. The effect of the test compound (CMX990) on the peak

current and other electrophysiological parameters is measured.

Test Concentration: CMX990 was tested at 10 µM.

Data Analysis: The results are expressed as the percentage of inhibition of the ion channel

current compared to a vehicle control.
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Data Presentation:

Target CMX990 (10 µM) - % Inhibition

Nav1.5 < 50%

Cav1.2 < 50%

hERG < 50%

Table 2: CMX990 Activity against Key Cardiac Ion Channels.

Human Peptidase Selectivity Panel
Given that CMX990 is a protease inhibitor, its selectivity against a panel of human proteases

was a critical assessment. The compound was screened at 10 µM against a panel that

included calpain-1, caspases, chymase, chymotrypsin, DPP4, elastase 2, plasma Kallikrein,

and plasmin.[1][2] CMX990 showed no significant engagement of these critical human

peptidases.[1][2] However, some off-target activity was noted against certain cathepsin

isoforms.[1]

Experimental Protocol: The specific protocols are proprietary. Generally, these assays involve

incubating the test compound with a purified human protease and a specific fluorogenic or

colorimetric substrate.

Assay Principle: The ability of the protease to cleave the substrate is measured over time.

The inhibitory effect of the test compound is determined by the reduction in substrate

cleavage.

Test Concentration: CMX990 was tested at 10 µM. For targets with observed activity, a dose-

response curve is generated to determine the IC50 value.

Data Analysis: Results are initially reported as percent inhibition. For active compounds,

IC50 values (the concentration required to inhibit 50% of the enzyme's activity) are

calculated.

Data Presentation:
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Target Peptidase CMX990 (10 µM) - % Inhibition

Calpain-1 Not significant

Caspases Not significant

Chymase Not significant

Chymotrypsin Not significant

DPP4 Not significant

Elastase 2 Not significant

Plasma Kallikrein Not significant

Plasmin Not significant

Table 3: CMX990 Selectivity against a Panel of Human Peptidases.

Cathepsin Inhibition Profile: CMX990 did exhibit some inhibitory activity against certain

cathepsin isoforms. The IC50 values for the inhibition of these proteases are presented below.

[1]

Cathepsin Isoform CMX990 IC50 (µM)

Cathepsin B 4.3

Cathepsin K 0.10

Cathepsin L 1.6

Cathepsin L2 0.2

Cathepsin S 0.7

Table 4: CMX990 Inhibitory Activity against Human Cathepsins.

Visualization of Off-Target Screening Workflow
The process of evaluating the potential off-target effects of a drug candidate like CMX990
follows a structured workflow, from initial broad screening to more focused mechanistic studies
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for any identified hits.
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Figure 2: General Workflow for Off-Target Screening of a Drug Candidate.

Discussion and Conclusion
The comprehensive off-target screening of CMX990 in cellular models reveals a highly specific

inhibitor of the SARS-CoV-2 main protease. The lack of significant activity against a broad

panel of 44 pharmacological targets and key cardiac ion channels at a concentration of 10 µM

is a strong indicator of a favorable safety profile.
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The observed inhibition of some cathepsin isoforms is noteworthy. Cathepsins are a family of

proteases involved in various physiological processes, and their inhibition can have therapeutic

benefits or lead to adverse effects depending on the specific isoform and the extent of

inhibition. The IC50 values of CMX990 against Cathepsins K, L2, and S are in the sub-

micromolar to low micromolar range. While these are less potent than its on-target activity

against Mpro, they warrant consideration in the overall risk-benefit assessment of the

compound. Further studies would be required to determine if these off-target activities translate

to any functional consequences in vivo.

In conclusion, the available data suggests that CMX990 is a highly selective antiviral agent. Its

off-target profile in cellular models is largely clean, with the exception of some activity against

cathepsins. This information is crucial for guiding further preclinical and clinical development

and for monitoring potential adverse events.

Appendix
Targets in the Eurofins SafetyScreen44 Panel:

GPCRs: Adenosine A1, Adenosine A2A, Adrenergic α1, Adrenergic α2, Adrenergic β1,

Adrenergic β2, Angiotensin AT1, Bradykinin B2, Cannabinoid CB1, Cholecystokinin CCK1,

Dopamine D1, Dopamine D2, Endothelin ETA, GABA-B, Galanin GAL2, Histamine H1,

Muscarinic M1, Muscarinic M2, Muscarinic M3, Opioid δ (DOP), Opioid κ (KOP), Opioid μ

(MOP), Serotonin 5-HT1A, Serotonin 5-HT2A, Somatostatin sst, Vasopressin V1a.

Ion Channels: Calcium Channel (L-type, verapamil site), GABA-A (benzodiazepine site),

Potassium Channel (hERG), Potassium Channel (KATP), Sodium Channel (site 2), Chloride

Channel (GABA-gated).

Transporters: Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter.

Kinases: Protein Kinase A.

Nuclear Receptors: Estrogen Receptor, Glucocorticoid Receptor.

Other Enzymes: Acetylcholinesterase, Angiotensin Converting Enzyme, Carbonic

Anhydrase, COX-1, COX-2, Monoamine Oxidase-A (MAO-A), Phosphodiesterase 4 (PDE4),

Phosphodiesterase 5 (PDE5).
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Note: The exact composition of commercial screening panels can be subject to change. This

list is based on publicly available information for the Eurofins SafetyScreen44 panel and is

representative of the targets against which CMX990 was likely screened.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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